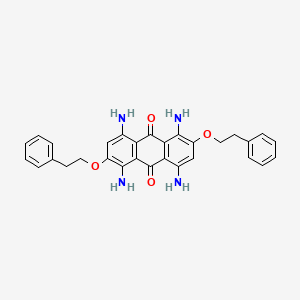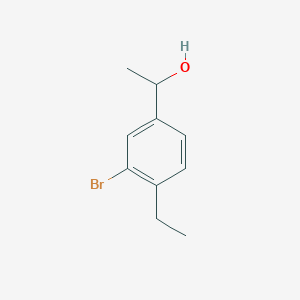![molecular formula C17H20BrN3O B13128337 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13128337.png)
7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound characterized by its unique structure, which includes an adamantane moiety, a bromine atom, and a triazolopyridine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps:
Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine.
Adamantylation: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantylmethoxy group is attached to the triazolopyridine core.
Industrial Production Methods: Industrial-scale production may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazolopyridine core, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Reduced triazolopyridine derivatives.
Substitution: Various substituted triazolopyridine compounds depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Anticancer Research: Studies have indicated its efficacy in inhibiting the growth of certain cancer cell lines, making it a promising candidate for anticancer drug development.
Industry:
Pharmaceuticals: Its derivatives are being explored for use in various therapeutic applications, including antiviral and anti-inflammatory treatments.
作用機序
The mechanism by which 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation.
Pathways Involved: The compound can interfere with pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
類似化合物との比較
- 7-(Adamantan-1-ylmethoxy)-6-chloro-[1,2,4]triazolo[4,3-a]pyridine
- 7-(Adamantan-1-ylmethoxy)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Comparison:
- Uniqueness: The bromine atom in 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine provides distinct reactivity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s overall reactivity and interaction with biological targets.
- Reactivity: The bromine derivative is more reactive in nucleophilic substitution reactions, allowing for a broader range of functionalization compared to its chloro and fluoro counterparts.
特性
分子式 |
C17H20BrN3O |
|---|---|
分子量 |
362.3 g/mol |
IUPAC名 |
7-(1-adamantylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C17H20BrN3O/c18-14-8-21-10-19-20-16(21)4-15(14)22-9-17-5-11-1-12(6-17)3-13(2-11)7-17/h4,8,10-13H,1-3,5-7,9H2 |
InChIキー |
XOZLYIIIXSCFSL-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)COC4=CC5=NN=CN5C=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


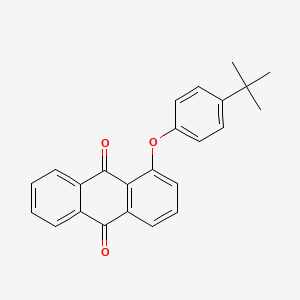


![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)


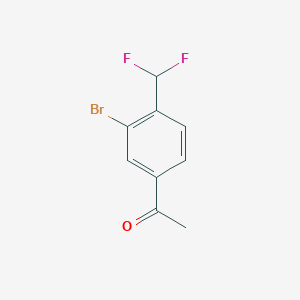


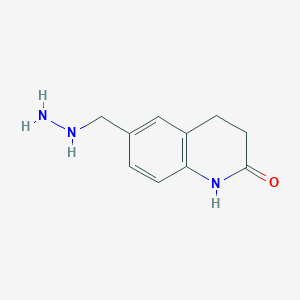

![16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone](/img/structure/B13128317.png)
